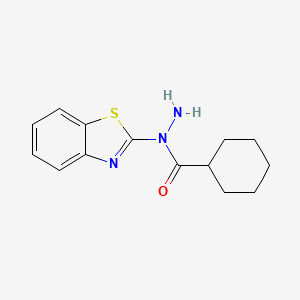![molecular formula C26H20N2O7 B14947041 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and benzoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the propenoyl intermediate: This involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine to form the amide intermediate.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products include halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and benzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxy and benzoic acid functional groups but lacks the cyano and propenoyl groups.
3-Cyanobenzoic acid: Contains the cyano and benzoic acid groups but lacks the methoxy and propenoyl groups.
4-Methoxybenzoyl chloride: Contains the methoxy and benzoyl groups but lacks the cyano and propenoyl groups.
Uniqueness
3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C26H20N2O7 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
3-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H20N2O7/c1-33-21-9-7-17(8-10-21)26(32)35-23-13-16(6-11-22(23)34-2)12-19(15-27)24(29)28-20-5-3-4-18(14-20)25(30)31/h3-14H,1-2H3,(H,28,29)(H,30,31)/b19-12+ |
Clé InChI |
GIADFGAISOZQMP-XDHOZWIPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)

![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
